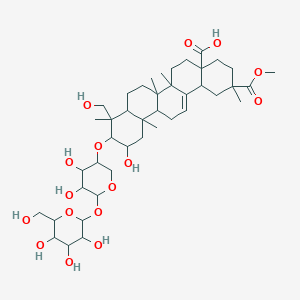

Phytolaccoside E

Overview

Description

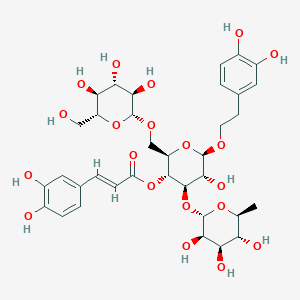

Phytolaccoside E is a triterpenoid saponin found in the Phytolaccaceae family, specifically in Phytolacca americana L. (American pokeweed) and P. esculenta Van Houtte (Chinese pokeweed) . These compounds are present in every part of the plant .

Synthesis Analysis

The saponins phytolaccoside A, B, D, E, and G were isolated from P. americana, and esculentoside H, J, L, K, M, I, and N were isolated from P. esculenta . Along with saponins, their aglycones (phytolaccagenin, phytolaccagenic acid, esculentic acid, and jaligonic acid) were also isolated from P. americana and P. esculenta .Molecular Structure Analysis

Phytolaccoside E has a molecular formula of C42H66O16 and a molecular weight of 826.98 g/mol . The exact structure can be found on the certificate .Scientific Research Applications

Intestinal Absorption Enhancer : Phytolaccoside E enhances the intestinal absorption of heparin, both in vitro and in vivo. It is effective in modulating the transport of heparin in the intestinal route, making it a potential pharmaceutical excipient to improve the permeability of macromolecules and hydrophilic drugs across the intestinal epithelium (Cho et al., 2003).

Antifungal Activity : Phytolaccoside E has been identified as an active compound with antifungal properties against a range of human pathogenic fungi (Escalante et al., 2002). This suggests its potential use in developing antifungal treatments.

Saponin Content in Callus Mass : In callus mass derived from Phytolacca americana, phytolaccoside E was identified as a major saponin, indicating its significant presence in the plant's tissue culture, which could be leveraged for pharmacological applications (Chi & Kim, 1985).

Isolation and Structure Analysis : The isolation and structural analysis of phytolaccoside E, among other saponins, contribute to the understanding of its chemical properties, which is crucial for its application in drug development and other scientific research (Gao et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Phytolaccoside E, also known as “10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid”, is a triterpenoid saponin isolated from the Phytolacca species . This compound has been studied for its antifungal and anti-inflammatory properties .

Target of Action

It has been suggested that it interacts with fungal cells, altering their morphology . It’s also been shown to have anti-inflammatory effects .

Mode of Action

Phytolaccoside E is believed to interact with its targets, causing morphological changes in fungal cells . This interaction is thought to disrupt the normal functioning of the cells, leading to their death. In terms of its anti-inflammatory action, it’s suggested that Phytolaccoside E exerts an inhibitory effect on inflammation-related processes .

Biochemical Pathways

Given its antifungal and anti-inflammatory properties, it’s likely that it interferes with the biochemical pathways related to fungal cell growth and inflammation .

Pharmacokinetics

One study suggests that phytolaccoside e modulates the transport of heparin in the intestinal route , indicating that it may have some influence on drug absorption.

Result of Action

The result of Phytolaccoside E’s action is the inhibition of fungal cell growth and inflammation. It causes morphological changes in fungal cells, which likely leads to their death . Additionally, it exerts an inhibitory effect on inflammation-related processes .

Action Environment

The action of Phytolaccoside E can be influenced by various environmental factors. For instance, the plant from which it is derived, Phytolacca, is at serious risk due to high anthropic impact on its environment . This could potentially affect the availability and potency of Phytolaccoside E. Furthermore, the efficacy and stability of Phytolaccoside E could be influenced by factors such as pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHWKFMGEDDGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867156 | |

| Record name | 4-O-(2,23,28-Trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phytolaccoside E | |

CAS RN |

65497-07-6 | |

| Record name | Esculentoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065497076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is Phytolaccoside E and where is it found?

A1: Phytolaccoside E is a triterpenoid saponin primarily found in plants belonging to the genus Phytolacca, specifically within the root extracts [, ]. It is a prominent constituent in Phytolacca acinosa Roxb, also known as Indian Pokeweed [].

Q2: Are there any analytical techniques used to identify and quantify Phytolaccoside E in plant extracts?

A3: Yes, researchers utilize Thin Layer Chromatography (TLC) to examine and compare the composition of steroid and terpenoid constituents in different Phytolacca species, including Phytolaccoside E []. This technique enables the separation and identification of various compounds based on their chemical properties and mobility on a stationary phase.

Q3: Has Phytolaccoside E been investigated in the context of drug resistance, particularly in tuberculosis?

A4: While Phytolaccoside E itself hasn't been directly studied for its potential in addressing drug resistance in tuberculosis, research indicates the presence of other saponins in a related species, Phytolacca americana []. This suggests a potential avenue for further investigation into the role of Phytolaccoside E and its structural analogs in combating drug resistance.

Q4: What are the potential implications of Phytolaccoside E being a major saponin in Phytolacca species?

A5: The abundance of Phytolaccoside E as a major saponin in Phytolacca species suggests its potential ecological significance []. Saponins are known for their diverse biological activities, including antimicrobial and insecticidal properties. Therefore, Phytolaccoside E may contribute to the plant's defense mechanisms against pathogens and herbivores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)